3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring bearing a 4-fluorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Scientific Research Applications
3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate
- tert-Butyl 1-(4-fluorobenzoyl)-4-piperidinylcarbamate
- tert-Butyl (3S)-1-benzoyl-3-pyrrolidinylcarbamate
Uniqueness
3-Tert-butyl-6-{[1-(4-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H24FN3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(23-22-17)26-13-14-10-11-24(12-14)19(25)15-4-6-16(21)7-5-15/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
IOSSIKSUHBKGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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